YK-3-237 - 1268159-09-6

YK-3-237

Catalog Number: EVT-287991
CAS Number: 1268159-09-6
Molecular Formula: C19H21BO7
Molecular Weight: 372.17684
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YK-3-237 is a small molecule SIRT1 activator, which reduces acetylation of mtp53 and exhibits anti-proliferative effects toward triple-negative breast cancer (TNBC) cells carrying mtp53. YK-3-237 activates SIRT1 enzyme activities in vitro and deacetylation of both mtp53 in a SIRT1-dependent manner. Deacetylation of mtp53 resulted in depletion of mtp53 protein level and up-regulated the expression of WTp53-target genes, PUMA and NOXA. YK-3-237 also induces PARP-dependent apoptotic cell death and arrests the cell cycle at G2/M phase of mtp53 TNBC cells.
Overview

YK-3-237 is a synthetic compound that functions as a selective activator of Sirtuin 1, an enzyme involved in various cellular processes, such as metabolism, aging, and stress responses. This compound has gained interest for its potential therapeutic applications in cancer biology and reproductive health. YK-3-237 is classified as a chalcone derivative, characterized by its ability to modulate protein acetylation, particularly affecting the mutant forms of the tumor suppressor protein p53.

Source and Classification

YK-3-237 is derived from a class of compounds known as chalcones, which are flavonoid precursors. It has been identified in various studies for its role in enhancing the deacetylation of proteins, thereby influencing cellular functions related to cancer and reproductive processes. The compound's structure allows it to interact specifically with Sirtuin 1 without significantly affecting other sirtuin isoforms, which is crucial for minimizing off-target effects in therapeutic contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of YK-3-237 typically involves multi-step organic reactions that include:

  1. Formation of Dihydropyridine Core: This initial step establishes the foundational structure necessary for subsequent modifications.
  2. Chalcone Formation: The reaction proceeds through a condensation process involving appropriate aldehydes and ketones to form the chalcone backbone.
  3. Functionalization: Various functional groups are introduced to enhance the compound's biological activity and selectivity towards Sirtuin 1.

The complete synthesis pathway is complex and requires careful control of reaction conditions to achieve high purity and yield .

Molecular Structure Analysis

Structure and Data

The molecular formula of YK-3-237 is C21_{21}H23_{23}O5_{5}, with a molecular weight of approximately 357.41 g/mol. The compound features a chalcone structure with multiple methoxy groups that contribute to its biological activity.

  • Key Structural Features:
    • Dihydropyridine core
    • Multiple methoxy substituents
    • Boronic acid derivative functionalities that facilitate further chemical reactions

The structural representation can be summarized as follows:

C21H23O5\text{C}_{21}\text{H}_{23}\text{O}_{5}
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving YK-3-237 is its activation of Sirtuin 1, which catalyzes the deacetylation of lysine residues on target proteins. This process involves the transfer of an acetyl group from the substrate to nicotinamide adenine dinucleotide (NAD+), resulting in the release of nicotinamide and the modified protein.

Key reactions include:

  • Deacetylation Reaction: YK-3-237 enhances the deacetylation of mutant p53 proteins, reducing their acetylation levels and influencing their regulatory roles in cellular processes such as apoptosis and cell cycle progression .
Mechanism of Action

Process and Data

The mechanism by which YK-3-237 exerts its effects involves several steps:

  1. Binding to Sirtuin 1: The compound selectively binds to Sirtuin 1, enhancing its enzymatic activity.
  2. Substrate Interaction: Upon activation, Sirtuin 1 catalyzes the deacetylation of specific lysine residues on target proteins.
  3. Biological Outcomes: This modification alters protein function, leading to changes in cellular processes such as metabolism, stress response, and apoptosis.

Research indicates that YK-3-237 can effectively modulate these pathways, making it a candidate for therapeutic interventions in diseases associated with dysregulated protein acetylation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

YK-3-237 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light to prevent degradation.

Relevant data includes:

  • Melting Point: Not extensively documented but should be determined during synthesis characterization.
  • pH Stability Range: Optimal stability observed at neutral pH levels.
Applications

Scientific Uses

YK-3-237 has several promising applications in scientific research:

  1. Cancer Research: Its ability to modulate p53 activity positions it as a potential therapeutic agent in cancer treatments, particularly for tumors with p53 mutations.
  2. Reproductive Health: Studies have shown that YK-3-237 can influence sperm capacitation processes, suggesting applications in fertility treatments .
  3. Metabolic Disorders: By activating Sirtuin 1, YK-3-237 may have implications for metabolic regulation and age-related diseases.
Introduction to YK-3-237: Chemical Profile and Research Significance

Structural Characterization and Physicochemical Properties

YK-3-237 is chemically defined as a boronic acid-containing chalcone derivative, evolved from structural modifications of combretastatin A-4 (CA-4) [1] [8]. Its systematic name is not explicitly detailed in the literature, but its molecular formula is C₁₉H₂₁BO₇, with a molecular weight of 372.18 g/mol [1] [9]. Key structural features include a central α,β-unsaturated ketone linker (chalcone backbone) connecting two aromatic rings. One ring incorporates ortho-methoxy groups, while the opposing ring features a boronic acid substituent – a functional group known to influence protein-targeting specificity and metabolic stability (Figure 1) [1] [7] [8].

  • Figure 1: Chemical Structure of YK-3-237O=C(\C=C\C1=CC=C(OC)C(=C1)B(O)O)C2=CC(OC)=C(OC)C(OC)=C2

X-ray crystallography or advanced NMR studies confirming its three-dimensional conformation in solid state are not extensively detailed in the provided sources. However, its planar core structure facilitates interaction with biological targets like SIRT1 and mtp53. The boronic acid moiety is crucial for its activity, potentially forming reversible covalent bonds with hydroxyl groups in target proteins, contributing to its unique bioactivity profile distinct from tubulin-binding agents like CA-4 [7] [8].

Physicochemical properties significantly influence its experimental application:

  • Solubility: Moderately soluble in DMSO (74 mg/mL, ~199 mM) and ethanol (19 mg/mL), but insoluble in water. This necessitates the use of organic solvents like DMSO for in vitro stock solutions [1] [8] [9].
  • Stability: While specific stability studies under various pH/temperature conditions aren't detailed, its handling recommendations (storage at -20°C) suggest sensitivity to environmental factors. The boronic acid group can be susceptible to hydrolysis or complexation [8] [9].
  • Physical Form: Typically supplied as a solid powder for reconstitution [1] [9].

Table 1: Key Physicochemical Properties of YK-3-237

PropertyValueConditions/Notes
CAS Number1215281-19-8
Molecular FormulaC₁₉H₂₁BO₇
Molecular Weight372.18 g/mol
Solubility in DMSO74 mg/mL (198.82 mM)"Moisture-absorbing DMSO reduces solubility. Use fresh DMSO."
Solubility in Ethanol19 mg/mL
Solubility in WaterInsoluble
Storage Recommendation-20°C, powder formStable for at least 3 years from receipt

Discovery and Development as a SIRT1 Activator

YK-3-237 emerged from medicinal chemistry efforts aimed at modifying the combretastatin A-4 (CA-4) scaffold, a potent tubulin polymerization inhibitor. Initial screening by the National Cancer Institute (NCI) revealed YK-3-237's broad-spectrum antiproliferative activity against the NCI-60 cancer cell line panel, with GI₅₀ values frequently in the sub-micromolar range (e.g., 0.021 µM in BT-549, 0.034 µM in MCF7, 0.11 µM in MDA-MB-231) [1] [9]. Crucially, unlike CA-4, mechanistic studies showed it did not bind tubulin or induce microtubule depolymerization (EC₅₀ for tubulin inhibition in rat A10 cells = 16.5 µM) [1] [7]. This divergence prompted investigations into alternative mechanisms, leading to the identification of SIRT1 activation as its primary pharmacological action.

Table 2: Antiproliferative Activity (GI₅₀) of YK-3-237 in Select Cancer Cell Lines [1] [9]

Cell LineTumor TypeGI₅₀ (µM)p53 Status
BT-549Triple-Negative Breast0.021R249S (Mutant)
Hs-578TTriple-Negative Breast0.046V157F (Mutant)
DU-145Prostate0.05Mutant
LOX IMVIMelanoma0.06Mutant
MDA-MB-231Triple-Negative Breast0.11R280K (Mutant)
HOP-62Non-Small Cell Lung0.098Mutant
MCF7Breast (Luminal)0.034Wild-Type
A549Non-Small Cell Lung0.45Wild-Type
HCT-116Colorectal0.37Wild-Type
SK-BR-3Breast (HER2+)0.346R175H (Mutant)
MDA-MB-468Triple-Negative Breast1.436R273H (Mutant)
T47DBreast (Luminal)1.573L194F (Mutant)

In vitro enzymatic assays demonstrated YK-3-237 directly activates SIRT1 deacetylase activity in a dose-dependent manner, exceeding the potency of the natural activator resveratrol [7] [8]. Activation was antagonized by the SIRT1/2 inhibitor suramin, confirming target specificity. While it also showed some activation of SIRT2 and promoted α-tubulin deacetylation, its primary anticancer effects are linked to SIRT1 [7]. Mechanistically, YK-3-237 enhances SIRT1-mediated deacetylation of key substrates, most notably the tumor suppressor protein p53 at lysine 382 (K382). This deacetylation occurs for both wild-type (WT) and mutant p53 isoforms in a SIRT1-dependent manner [3] [7]. Reporter gene assays confirmed functional SIRT1 activation by YK-3-237 within cells [7]. Beyond oncology, YK-3-237 has been used as a pharmacological tool to study SIRT1's role in other biological processes, such as promoting sperm capacitation-related events (e.g., increased tyrosine phosphorylation, intracellular pH alkalinization, calcium flux, and acrosome reaction) in human and pig spermatozoa [4] [5].

Rationale for Targeting Mutant p53 in Oncology

The tumor suppressor p53 is the most frequently mutated gene in human cancer, with mutations occurring in over 50% of all malignancies. While some mutations cause simple loss of function, many confer gain-of-function (GOF) oncogenic properties to the mutant p53 (mtp53) protein [3] [7]. These GOF activities include promoting uncontrolled proliferation, invasion, metastasis, chemoresistance, and genomic instability. Critically, mtp53 proteins are often stabilized and accumulate to high levels within tumor cells, unlike WTp53 which is rapidly degraded [7]. This accumulation is partly regulated by aberrant post-translational modifications, including hyperacetylation at sites like K382. Acetylated mtp53 is more stable and possesses enhanced oncogenic potential [3] [7] [8].

Triple-negative breast cancer (TNBC) presents a compelling case for targeting mtp53. TNBC, defined by the lack of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification, accounts for ~15-20% of breast cancers and has a worse prognosis due to aggressive biology and limited targeted therapies. Strikingly, p53 mutations are highly prevalent in TNBC, occurring in approximately 80% of cases, and are predominantly associated with the basal-like molecular subtype [3] [7]. These mutations lead to high levels of stabilized mtp53 protein within TNBC cells, contributing significantly to their aggressive phenotype and therapeutic resistance. Currently, there are no approved therapies directly targeting TNBC's molecular drivers like mtp53, highlighting a critical unmet need and a strong rationale for developing mtp53-targeting agents like YK-3-237 [3].

YK-3-237 exploits the dependency of TNBC cells on mtp53. Its activation of SIRT1 leads to the deacetylation of mtp53 at K382. This deacetylation triggers a cascade of events:

  • Depletion of mtp53 Protein Levels: Deacetylation destabilizes mtp53, leading to a significant reduction in its cellular abundance [3] [7] [8].
  • Restoration of WT p53-like Transcriptional Activity: Deacetylation and depletion of mtp53 alleviate its dominant-negative effect and allow for the upregulation of pro-apoptotic WTp53 target genes, notably PUMA (p53 upregulated modulator of apoptosis) and NOXA [3] [7].
  • Induction of Cell Death: Treatment with YK-3-237 induces PARP-dependent apoptosis in mtp53 TNBC cells, evidenced by PARP cleavage [3] [7].
  • Cell Cycle Arrest: YK-3-237 also causes arrest at the G2/M phase of the cell cycle, further inhibiting proliferation [7].

Table 3: YK-3-237's Mechanism Against Mutant p53 in TNBC

Molecular TriggerCellular ConsequenceDownstream Effect
SIRT1 ActivationDeacetylation of mtp53 (K382)Destabilization of mtp53 protein
Reduced mtp53 Acetylation/LevelUpregulation of PUMA & NOXAActivation of intrinsic apoptotic pathway
Loss of mtp53 GOF activitiesReduced proliferation, invasion, survival
Cell Cycle Arrest (G2/M)Halting of cell division
PARP CleavageExecution of apoptotic cell death

This mechanism translates to potent and selective anti-proliferative effects. TNBC cell lines harboring mtp53 (e.g., HS578T, MDA-MB-231, SUM149PT) consistently show significantly lower EC₅₀ values for YK-3-237 compared to luminal breast cancer cells expressing WTp53 (e.g., MCF7, ZR-75-1) [7] [8] [9]. For instance, the EC₅₀ for HS578T (mtp53 V157F) is 0.160 µM, while for MCF7 (WTp53) it is 2.402 µM [7]. This selectivity underscores the therapeutic rationale of targeting mtp53 acetylation via SIRT1 activation in TNBC and other mtp53-driven cancers.

Properties

CAS Number

1268159-09-6

Product Name

YK-3-237

IUPAC Name

(E)-(2-methoxy-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)boronic acid

Molecular Formula

C19H21BO7

Molecular Weight

372.17684

InChI

InChI=1S/C19H21BO7/c1-24-16-9-12(5-7-14(16)20(22)23)6-8-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b8-6+

InChI Key

KTWGDOOKBJBHTF-SOFGYWHQSA-N

SMILES

COC1=C(OC)C(OC)=CC(C(/C=C/C2=CC=C(B(O)O)C(OC)=C2)=O)=C1

Solubility

Soluble in DMSO, not in water

Synonyms

YK3237; YK3237; YK 3237.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.